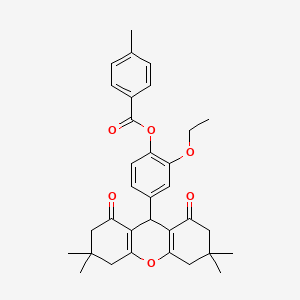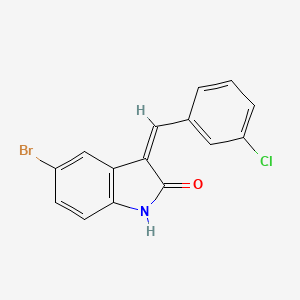![molecular formula C19H16N6O2 B11612239 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612239.png)
6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-imino-13-méthyl-2-oxo-7-(pyridin-3-ylméthyl)-1,7,9-triazatricyclo[84003,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ces composés sont caractérisés par leurs structures cycliques qui contiennent des atomes d'au moins deux éléments différents en tant que membres de leurs cycles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 6-imino-13-méthyl-2-oxo-7-(pyridin-3-ylméthyl)-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide implique généralement des réactions organiques en plusieurs étapes. Les voies de synthèse courantes comprennent les réactions de condensation, les réactions multi-composants et le couplage oxydant . Ces réactions nécessitent souvent des conditions spécifiques telles que l'utilisation de catalyseurs, des températures contrôlées et des solvants spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité et la capacité d'adaptation .
Analyse Des Réactions Chimiques
Types de réactions
6-imino-13-méthyl-2-oxo-7-(pyridin-3-ylméthyl)-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique la perte d'électrons et peut être facilitée par des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique le gain d'électrons et peut être facilitée par des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des acides, des bases et divers solvants organiques. Les conditions de ces réactions peuvent varier considérablement, mais elles nécessitent souvent des températures contrôlées, des niveaux de pH spécifiques et la présence de catalyseurs pour se dérouler efficacement .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux composés avec différents groupes fonctionnels .
Applications de la recherche scientifique
6-imino-13-méthyl-2-oxo-7-(pyridin-3-ylméthyl)-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide a un large éventail d'applications dans la recherche scientifique :
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 6-imino-13-méthyl-2-oxo-7-(pyridin-3-ylméthyl)-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modulation des voies de signalisation cellulaire . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Applications De Recherche Scientifique
6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à 6-imino-13-méthyl-2-oxo-7-(pyridin-3-ylméthyl)-1,7,9-triazatricyclo[8.4.0.03,8]tétradéca-3(8),4,9,11,13-pentaène-5-carboxamide comprennent d'autres composés hétérocycliques tels que les imidazoles, les pyridines et les triazoles .
Unicité
Ce qui distingue ce composé des autres est sa structure unique, qui combine plusieurs cycles hétérocycliques et groupes fonctionnels.
Propriétés
Formule moléculaire |
C19H16N6O2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H16N6O2/c1-11-4-5-15-23-18-14(19(27)24(15)9-11)7-13(17(21)26)16(20)25(18)10-12-3-2-6-22-8-12/h2-9,20H,10H2,1H3,(H2,21,26) |
Clé InChI |
VRAILYRQFIRKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-butan-2-yl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612164.png)
![5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11612169.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612181.png)
![(E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B11612182.png)
![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612201.png)
![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612203.png)

![2-[bis(1H-indol-3-yl)methyl]-6-methylphenol](/img/structure/B11612214.png)
![methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612216.png)
![1-[3-(pentylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612229.png)
![3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11612240.png)
![3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11612246.png)
![3-(3-Methoxyphenyl)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11612256.png)
